Benzyl 6-aminonicotinate
Description
Historical Context and Initial Discovery of 6-aminonicotinate Derivatives in Medicinal Chemistry
The exploration of 6-aminonicotinate derivatives in medicinal chemistry is part of a broader investigation into the therapeutic potential of nicotinic acid (niacin or vitamin B3) and its analogues. chemistryjournal.netresearchgate.net Historically, nicotinic acid has been recognized for its role in treating pellagra, a disease caused by niacin deficiency. chemistryjournal.netresearchgate.netnih.gov Over time, research expanded to explore the pharmacological effects of modifying the nicotinic acid structure. This led to the synthesis and evaluation of numerous derivatives, including those with substitutions at the 6-position of the pyridine (B92270) ring. These efforts were driven by the desire to develop new therapeutic agents with improved efficacy and novel mechanisms of action for a range of conditions. chemistryjournal.netresearchgate.net
Significance of the Nicotinic Acid Core in Bioactive Molecules
The nicotinic acid scaffold is a crucial component in a multitude of bioactive molecules due to its inherent biological activity and its ability to serve as a precursor for essential coenzymes. nih.govresearchgate.net Nicotinic acid and its derivative, nicotinamide (B372718), are precursors to nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). nih.govresearchgate.net These coenzymes are vital for cellular metabolism and redox reactions. nih.govresearchgate.net
The nicotinic acid core has been a focal point for developing drugs with a variety of therapeutic applications, including:
Lipid-lowering agents sci-hub.seacs.org
Anti-inflammatory agents researchgate.netnih.gov
Anticancer agents benthamscience.com
Antidiabetic agents acs.org
The versatility of the nicotinic acid structure allows for chemical modifications that can fine-tune its biological activity, leading to the development of new therapeutic compounds. sci-hub.se
Overview of Benzyl (B1604629) 6-aminonicotinate's Position in Current Research Landscape
Benzyl 6-aminonicotinate is primarily utilized as a key intermediate in the synthesis of targeted therapeutic agents. Its chemical structure allows for further modifications to create a diverse library of compounds for biological screening. One notable area of research involves its use in the development of P2Y12 receptor antagonists. acs.orgnih.govcooper.edu The P2Y12 receptor is a crucial target for antiplatelet drugs used in the treatment and prevention of thrombotic events. nih.gov
For instance, ethyl 6-aminonicotinate acyl sulfonamides, derived from related 6-aminonicotinate structures, have been identified as potent P2Y12 receptor antagonists. acs.orgnih.govcooper.edu The synthesis of these complex molecules often involves intermediates like this compound. chemicalbook.com
Emerging Research Trends for this compound and its Analogues
Current research is focused on leveraging the 6-aminonicotinate scaffold to develop novel therapeutic agents with improved properties. One emerging trend is the design of prodrugs to enhance the delivery and efficacy of active compounds. For example, a series of 6-aminonicotinic acid esters were synthesized as precursors of 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD), which has shown potential in targeting metastatic cancer cells. nih.gov
Furthermore, the exploration of new synthetic methodologies continues to be a priority. Efficient and selective synthesis of N-methylamides and amines using derivatives of benzylamine (B48309) highlights the ongoing efforts to refine the chemical tools available for modifying structures like this compound. clockss.org The development of novel coordination polymers using 6-aminonicotinate ligands and metal ions also points towards new applications in materials science. rsc.org
Compound Information
| Compound Name | Molecular Formula |
| This compound | C13H12N2O2 |
| Nicotinic Acid | C6H5NO2 |
| Nicotinamide | C6H6N2O |
| 6-Aminonicotinic Acid | C6H6N2O2 |
| Benzyl Bromide | C7H7Br |
| 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate | C16H22N2O5 |
| Ethyl 6-aminonicotinate | C8H10N2O2 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 6-aminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFRFMFRNZBTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672352 | |
| Record name | Benzyl 6-aminopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935687-49-3 | |
| Record name | Benzyl 6-aminopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Benzyl 6 Aminonicotinate
Established Reaction Pathways for Benzyl (B1604629) 6-aminonicotinate Synthesis
The synthesis of Benzyl 6-aminonicotinate has been approached through several established chemical routes. These methods, while effective, often involve multiple steps and the use of conventional reagents and solvents.
Esterification of 6-aminonicotinic acid with benzyl bromide
A primary and widely documented method for synthesizing this compound is through the direct esterification of 6-aminonicotinic acid with benzyl bromide. chemicalbook.com This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com
The process involves the deprotonation of the carboxylic acid group of 6-aminonicotinic acid by the base, forming a carboxylate salt. This salt then acts as a nucleophile, attacking the electrophilic benzyl carbon of benzyl bromide in a nucleophilic substitution reaction to yield the desired ester, this compound. chemicalbook.com A typical procedure involves stirring a suspension of 6-aminonicotinic acid and potassium carbonate in DMF, followed by the addition of benzyl bromide. chemicalbook.com The reaction is generally allowed to proceed at room temperature overnight. chemicalbook.com Workup procedures involve filtration to remove inorganic salts, extraction with an organic solvent like ethyl acetate (B1210297), and purification by recrystallization or precipitation to obtain the final product. chemicalbook.com Yields for this method have been reported to be around 65%. chemicalbook.com
| Reagent/Solvent | Role |
| 6-aminonicotinic acid | Starting material |
| Benzyl bromide | Benzylating agent |
| Potassium carbonate | Base |
| N,N-dimethylformamide (DMF) | Solvent |
| Ethyl acetate | Extraction solvent |
Alternative Synthetic Routes for this compound
While the direct esterification with benzyl bromide is common, other synthetic strategies have also been explored. One alternative involves the reaction of the cesium salt of 6-aminonicotinic acid with p-nitrobenzyl bromide to form the corresponding p-nitrobenzyl ester. cas.cz This intermediate can then potentially be converted to the benzyl ester, although this specific transformation is not detailed in the provided context.
Another approach involves the acid-catalyzed esterification of 6-aminonicotinic acid with benzyl alcohol. drugfuture.com This method is a classic technique for ester formation, often driven to completion by the removal of water, for instance, through azeotropic distillation. nih.gov
Furthermore, the synthesis can be achieved by reacting a 2-aminonicotinic acid derivative with a benzyl halide in a polar solvent in the presence of a suitable base. google.com This method is highlighted as a high-yield and high-purity process. google.com The reaction can also proceed by first forming a benzyl halide derivative from a benzyl alcohol and a halogenating agent, which then reacts with the aminonicotinic acid derivative. google.com
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutical intermediates to reduce environmental impact and improve safety.
Catalytic Processes in Sustainable Synthesis
Catalytic processes offer a promising avenue for the sustainable synthesis of this compound and related compounds. The use of catalysts can lead to higher efficiency, reduced waste, and milder reaction conditions. For instance, palladium or copper catalysts are proposed for catalytic amination protocols to minimize byproduct formation in related nicotinic acid derivatives. vulcanchem.com While not directly applied to this compound in the provided sources, these catalytic systems are relevant to the broader field of aminonicotinic acid chemistry. The development of bifunctional catalysts and multicatalyst systems is also an active area of research, aiming to achieve complex transformations in a single step with high enantioselectivity. nih.govbeilstein-journals.org
Utilization of Benign Solvents and Solvent-Free Conditions
The choice of solvent is a critical factor in green chemistry. Traditional solvents like DMF are effective but pose environmental and health concerns. Research has focused on replacing hazardous solvents with more benign alternatives. nih.gov For example, in the synthesis of amino acid benzyl esters, cyclohexane (B81311) has been successfully used as a water-azeotroping solvent, replacing hazardous solvents like benzene (B151609) and carbon tetrachloride. nih.gov Ethyl acetate is also presented as a greener option for precipitation. nih.gov The concept of solvent-free reactions, where the reactants themselves act as the solvent, is another key green chemistry strategy that can be explored for the synthesis of this compound. rsc.org
| Solvent | Hazard | Green Alternative |
| Benzene | Carcinogenic | Cyclohexane |
| Carbon Tetrachloride | Toxic, Ozone-depleting | Cyclohexane |
| N,N-dimethylformamide (DMF) | Reproductive toxin | Greener solvent options are under investigation |
Microwave-Assisted Synthesis and Sonochemical Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. slideshare.net Microwave heating can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. mdpi.comasianjpr.com The synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts has been successfully achieved using microwave irradiation, demonstrating the potential of this technology for the synthesis of this compound. researchgate.net
Sonochemistry, the application of ultrasound to chemical reactions, is another non-conventional energy source that can enhance reaction rates and yields. core.ac.uk The formation of reactive intermediates and increased mass transfer under ultrasonic irradiation can lead to more efficient chemical transformations. While direct application to this compound synthesis is not explicitly detailed, the sonochemical synthesis of related functionalized ionic liquids highlights its potential as a green synthetic tool. core.ac.uk
| Technique | Advantages |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy saving |
| Sonochemical Synthesis | Enhanced reaction rates, improved yields |
Novel Derivatization Strategies for Enhancing Molecular Complexity
Recent research has unveiled sophisticated strategies to build upon the this compound framework. These methodologies are primarily aimed at refining the pharmacological profile of its derivatives by systematically altering its constituent parts. The core of this research lies in understanding how specific structural changes influence the molecule's interaction with its biological target.
Introduction of Substituents on the Benzyl Moiety
The benzyl group of the parent structure is more than a simple ester protecting group; it plays a crucial role in the molecule's biological activity. researchgate.net In the context of P2Y12 receptor antagonists, the transition from other aromatic or heteroaromatic groups to a benzyl sulfonamide was a pivotal discovery, leading to a significant enhancement in potency. nih.govacs.orgresearchgate.net This highlights the benzyl moiety's direct involvement in the binding pocket of the receptor.
Further derivatization of the benzyl ring itself has been explored to fine-tune interactions. For instance, the introduction of a p-methoxybenzyl group has been investigated. nih.gov This substitution can potentially enhance detection in certain analytical methods and alter the electronic properties of the ring. nih.gov The exploration of various substituents on the benzyl ring allows for the modulation of properties such as lipophilicity and hydrogen-bonding capacity, which are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile.
Table 1: Examples of Benzyl Moiety Modifications and Their Rationale
| Modification | Example Substituent | Rationale |
| Sulfonamide Linkage | Benzylsulfonyl | Significantly increased antagonist potency at the P2Y12 receptor. nih.govacs.org |
| Ring Substitution | 4-Methoxybenzyl | To alter electronic properties and lipophilicity. nih.gov |
Modifications to the Nicotinic Acid Ring System
The nicotinic acid portion of the molecule offers multiple sites for modification to enhance molecular diversity and biological activity. Research has demonstrated that substitutions at various positions on this pyridine (B92270) ring can have profound effects on the compound's properties.
Key modifications include:
Substitution at C4 and C6: The introduction of a chloro group at the C6 position of the pyridine core has been documented in related nicotinic acid derivatives. whiterose.ac.uk
Substitution at C5: Advanced synthetic methods have enabled the introduction of selenyl and sulfenyl groups at the 5-position of the nicotinic acid ring. beilstein-journals.org Additionally, cyano groups have been introduced at this position in potent antagonists. researchgate.netmedchemexpress.com
Bioisosteric Replacement of the Ester: A significant strategy to improve metabolic stability involved replacing the ethyl ester functionality, a site prone to hydrolysis, with bioisosteres. researchgate.netorcid.org Shape and electrostatic similarity matching led to the successful use of five-membered heterocycles, such as 5-alkyl-oxazoles, which retained the potency of the parent esters while offering improved pharmacokinetic properties. researchgate.netorcid.org
Table 2: Selected Modifications on the Nicotinic Acid Ring
| Position of Modification | Type of Modification | Example | Purpose |
| C3-Ester | Bioisosteric Replacement | 5-Ethyl-oxazole | Improve metabolic stability by replacing a hydrolyzable ester. researchgate.net |
| C5 | Electron-withdrawing group | Cyano (-CN) | Enhance binding affinity in P2Y12 antagonists. researchgate.net |
| C5 | Chalcogen Introduction | Selenyl/Sulfenyl | Explore novel chemical space and potential biological activities. beilstein-journals.org |
| C6 | Halogenation | Chloro (-Cl) | Influence electron density and reactivity of the pyridine ring. whiterose.ac.uk |
Integration of Various Functional Groups for Structure-Activity Relationship (SAR) Studies
The systematic integration of diverse functional groups has been instrumental in elucidating the structure-activity relationships (SAR) for this class of compounds, particularly as P2Y12 receptor antagonists. gu.se The development of ethyl 6-aminonicotinate acyl sulfonamides is a prime example of this approach. nih.govacs.org
A key area of investigation has been the linker connecting the 6-amino group of the nicotinate (B505614) core to other molecular fragments. Replacing a urea (B33335) linker with a sulfonylurea or an acyl sulfonamide group was found to increase chemical stability, aqueous solubility, and binding affinity. researchgate.netgu.se
Further SAR studies explored the impact of the heterocyclic ring attached to the linker. In one study, a matched-pair analysis of six compounds revealed that replacing a piperidine (B6355638) ring with an azetidine (B1206935) ring resulted in a tenfold increase in clearance in canines, demonstrating a significant impact on pharmacokinetic parameters. nih.govacs.orgresearchgate.net Despite the higher clearance, both the piperidine (Compound 3, AZD1283) and azetidine (Compound 13) derivatives showed a therapeutic index of ≥10 in a dog model of thrombosis. nih.govacs.org These detailed studies, which correlate specific structural changes with in vitro potency and in vivo effects, are crucial for drug development. researchgate.net
Table 3: Structure-Activity Relationship (SAR) Data for select P2Y12 Antagonists
| Compound | Core Structure | Key Functional Groups | Antithrombotic ED₅₀ (μg/kg/min in dog) | Ref. |
| AZD1283 (Cmpd 3) | Ethyl 6-aminonicotinate | Acyl sulfonamide, Piperidine | 3.0 | acs.org |
| Compound 13 | Ethyl 6-aminonicotinate | Acyl sulfonamide, Azetidine | 10 | acs.org |
These derivatization strategies collectively demonstrate a sophisticated, multi-faceted approach to enhancing the molecular complexity of the this compound scaffold. By systematically modifying the benzyl moiety, the nicotinic acid ring, and the associated linkers and functional groups, researchers have been able to develop highly potent and pharmacologically optimized molecules.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzyl 6 Aminonicotinate Analogues
Correlations between Structural Modifications and Biological Activity
The biological activity of a compound is intrinsically linked to its three-dimensional structure and the way it interacts with its biological target. For Benzyl (B1604629) 6-aminonicotinate analogues, systematic modifications of different parts of the molecule have revealed crucial insights into their pharmacological effects.
Role of the Ester Linkage in Receptor Binding and Activity
Studies have shown that a correctly positioned alkyl group, as found in an ethyl ester or a 5-ethyl-oxazole, along with a strong hydrogen bond acceptor, are essential for effective binding. gu.se The cyclization of the ester substituent on the pyridine (B92270) ring to an ortho methyl group, forming a lactone, has been shown to significantly enhance metabolic stability. researchgate.net This modification, coupled with others, has led to potent inhibitors of platelet aggregation. researchgate.net
Influence of the Pyridine Ring Substituents on Ligand Interactions
Substituents on the pyridine ring of Benzyl 6-aminonicotinate analogues exert a profound influence on their interactions with target receptors. The steric and electronic properties of these substituents can dictate the binding orientation and affinity of the ligand.
For example, the introduction of a phenyl group at the C4 position of the pyridine ring can have a variable effect on affinity depending on other structural features. mdpi.com Similarly, the presence and nature of substituents at other positions of the pyridine ring are crucial. The 3-ethoxycarbonyl substituent, for instance, has been identified as central to the binding of certain ethyl 6-piperazinylnicotinates to the P2Y12 receptor. gu.se The steric bulk of substituents at the 3-position of the pyridine ring can also direct the regioselectivity of chemical reactions during synthesis, highlighting the importance of these groups in both synthesis and biological activity. gu.se The versatility of ligands, including the position of the carboxylate group, plays a crucial role in modulating the structure and topology of coordination polymers, which in turn influences their potential applications. researchgate.net
Computational Chemistry and Molecular Modeling for SAR/SPR Elucidation
In modern drug discovery, computational methods are indispensable tools for understanding and predicting the behavior of molecules. Molecular docking simulations and quantitative structure-activity/property relationship (QSAR/QSPR) modeling provide valuable insights into the SAR and SPR of this compound analogues.
Molecular Docking Simulations of this compound Derivatives with Target Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com This method has been instrumental in understanding the binding modes of this compound derivatives with their target receptors, such as the P2Y12 receptor. researchgate.netnih.gov
Docking studies have revealed that analogues of this compound, including ureas, sulfonylureas, and sulfonamides, readily dock to the antagonist-bound structure of the P2Y12 receptor. nih.gov These simulations have helped to rationalize the observed SAR, for example, by showing how a benzyl moiety can displace a transmembrane helix of the receptor. researchgate.net The binding of these ligands can occur in opposite directions depending on the specific substitutions, with some compounds binding with the benzyl group proximal to the membrane and others with the pyridine ring near the membrane. mdpi.com The docking scores from these simulations can provide a prediction of the binding affinity, which can then be correlated with experimental data. mdpi.comjppres.com
Table 2: Predicted Docking Scores of this compound Analogues
| Compound | Docking Score (kcal/mol) |
|---|---|
| 3 | -12 |
Data sourced from a molecular docking study on σ1/2 receptors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. excli.dewikipedia.orgmeilerlab.org These models are constructed by analyzing a dataset of compounds with known activities or properties and identifying the molecular descriptors that best correlate with the observed values. nih.gov
For this compound analogues, QSAR studies have been employed to understand the relationship between structural features and their potency as P2Y12 receptor antagonists. researchgate.net These models can help to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. excli.de QSPR models, on the other hand, can predict important properties such as solubility, which is a critical factor for drug development. researchgate.net For instance, the replacement of a urea (B33335) functionality with a sulfonylurea group was guided by the need to improve aqueous solubility while maintaining good binding affinity. researchgate.net
Molecular Dynamics Simulations for Ligand-Receptor Binding Mechanisms
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic interactions between a ligand and its receptor at an atomic level. nih.gov For this compound analogues, particularly those targeting the P2Y12 receptor, MD simulations provide insights into the binding modes and the conformational changes that occur upon ligand binding. nih.govresearchgate.net
Researchers have employed MD simulations to investigate the binding of 6-aminonicotinate-based antagonists to the P2Y12 receptor. These simulations, often spanning hundreds of nanoseconds to microseconds, reveal the stability of the ligand-receptor complex and identify key amino acid residues crucial for binding. nih.gov For instance, simulations can validate docking poses and compare the binding modes of different analogues, highlighting why certain modifications enhance or diminish activity. nih.govmdpi.com
In studies of the P2Y12 receptor, MD simulations have been used to explore the binding of antagonists that are structurally related to this compound. nih.gov These simulations have shown that both hydrophobic and hydrogen bond interactions are critical for the stable binding of these compounds. nih.gov The benzyl group of these antagonists often occupies a hydrophobic pocket within the receptor binding site. nih.gov Key residues that have been identified through these simulations as being important for the interaction with this class of antagonists include Val102, Tyr105, Tyr109, His187, Val190, Asn191, Phe252, His253, Arg256, Tyr259, Thr260, Val279, and Lys280. nih.gov
Furthermore, supervised molecular dynamics (SuMD) has been utilized to observe the process of ligand binding, indicating interactions with the extracellular regions of the P2Y12 receptor and defining potential intermediate or "meta-binding" sites. nih.gov The insights gained from these dynamic simulations are instrumental in rationalizing the structure-activity relationships observed experimentally and in guiding the design of new, more potent, and selective antagonists. researchgate.net
Homology Modeling of Related Receptor Subtypes for Ligand Design
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its experimental structure is not available, by using the known structure of a homologous protein as a template. nih.gov This approach has been particularly valuable in the study of G protein-coupled receptors (GPCRs) like the P2Y receptor family, for which obtaining crystal structures can be challenging. nih.govresearchgate.net
For the design of novel ligands based on the this compound scaffold, homology modeling of P2Y receptor subtypes, such as P2Y12 and P2Y14, has been instrumental. researchgate.net The crystal structure of the P2Y12 receptor, both in antagonist-bound and agonist-bound conformations, has served as a primary template for building models of other related P2Y subtypes. nih.govresearchgate.net For example, the human P2Y12 receptor shares significant sequence identity with the P2Y14 receptor, making it a suitable template for constructing a reliable homology model of P2Y14. researchgate.net
These homology models are then used for molecular docking studies to predict how different this compound analogues will bind to the receptor. nih.govresearchgate.net This process allows for a virtual screening of potential new compounds and helps in understanding the structure-activity relationships (SAR) that have been observed experimentally. nih.gov For example, docking studies on a P2Y12 homology model can rationalize why the substitution of a 5-chlorothienyl group with a benzyl sulfonamide significantly enhances the antagonistic potency. researchgate.netnih.gov The model can reveal that the benzyl group fits favorably into a specific hydrophobic pocket within the receptor's binding site. nih.gov
The accuracy and utility of a homology model depend heavily on the choice of the template structure. nih.gov Researchers have compared P2Y12 receptor models based on different GPCR templates, such as bovine rhodopsin, the human A2A adenosine (B11128) receptor, and the human C-X-C chemokine receptor type 4 (CXCR4), to determine which provides the most accurate representation consistent with experimental data. nih.gov These comparative studies help in refining the models to better predict ligand binding and guide the design of new antagonists with improved affinity and selectivity. nih.govresearchgate.net
The table below presents a summary of key findings from studies involving homology modeling of P2Y receptors for the design of 6-aminonicotinate analogues.
| Receptor Model | Template Used | Key Application | Important Findings |
| Human P2Y12 | Human CXCR4 | Rationalizing SAR of antagonists | Identified key residues like Arg256, Tyr259, and Lys280 as crucial for ligand coordination. nih.gov |
| Human P2Y14 | Human P2Y12 (antagonist-bound) | Designing selective antagonists | Predicted favorable binding poses for 6-aminonicotinate derivatives and identified sites for modification. researchgate.net |
| Human P2Y12 | Bovine Rhodopsin, Human A2AAR, Human CXCR4 | Comparative modeling | The CXCR4-based model was found to be most consistent with mutagenesis and pharmacological data for small molecule antagonists. nih.gov |
Pharmacological Investigations and Mechanistic Elucidation of Benzyl 6 Aminonicotinate Derivatives
In Vitro Pharmacological Profiling
The in vitro evaluation of benzyl (B1604629) 6-aminonicotinate derivatives has been crucial in understanding their therapeutic potential, primarily through receptor binding assays and functional cellular studies.
Receptor Binding Assays and Affinity Determination
Derivatives of 6-aminonicotinate, particularly those incorporating a benzyl sulfonamide moiety, have been identified as potent antagonists of the P2Y12 receptor. researchgate.netnih.gov The P2Y12 receptor, a G-protein–coupled receptor (GPCR) primarily expressed on platelets, is a critical target for antiplatelet therapies. nih.gov Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a key step in amplifying and sustaining platelet aggregation. nih.govahajournals.org
Receptor binding assays are fundamental in determining the affinity of these compounds for the P2Y12 receptor. merckmillipore.com These assays often involve a competitive inhibition format, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. merckmillipore.comnih.gov Structure-activity relationship (SAR) studies have shown that replacing a central piperazine (B1678402) ring with a 3-aminoazetidine and a urea (B33335) group with a sulfonylurea significantly improves binding affinity. researchgate.net For instance, these modifications led to compounds with nanomolar and even sub-nanomolar affinity for the P2Y12 receptor. researchgate.net The antagonist-bound crystal structure of the P2Y12 receptor has been solved with an experimental compound from this class, AZD1283, which is an ethyl 6-aminonicotinate sulfonylurea derivative containing a benzyl group. researchgate.net
Table 1: In Vitro P2Y12 Receptor Binding Affinity of Selected 6-Aminonicotinate Derivatives
| Compound | Modification | IC₅₀ Binding Affinity (µM) | Source |
|---|---|---|---|
| Series 1 Precursor | Piperazinyl urea | 0.33 | researchgate.net |
| Compound 47 | Sulfonylurea replacement | 0.042 | researchgate.net |
| Compound 3 | 3-Aminoazetidine replacement | 0.0062 | researchgate.net |
Enzyme Inhibition Studies
The primary mechanism of action identified for the benzyl 6-aminonicotinate derivatives discussed in the context of antiplatelet activity is the antagonism of the P2Y12 receptor, not direct enzyme inhibition. nih.govnih.govahajournals.org While some chemical scaffolds can be designed to target enzymes, the main body of research for this particular series of compounds has centered on their interaction with the G-protein–coupled P2Y12 receptor. nih.govresearchgate.net
Cellular Assays for Functional Activity (e.g., platelet aggregation inhibition)
Cellular assays are essential for determining the functional consequences of receptor binding. For this compound derivatives, the most relevant functional assay is the inhibition of platelet aggregation. nih.gov Platelet activation by ADP leads to shape change and aggregation, processes mediated by both P2Y1 and P2Y12 receptors. ahajournals.org The P2Y12 receptor's role is particularly crucial for amplifying and sustaining this aggregation response. nih.govnih.gov
Studies have demonstrated that shifting from 5-chlorothienyl to benzyl sulfonamides in the ethyl 6-aminonicotinate series significantly boosts potency in inhibiting platelet aggregation. researchgate.netnih.govnih.gov The improved binding affinity of these derivatives translates directly to enhanced functional activity in whole platelet aggregation (WPA) assays. researchgate.net
Table 2: Functional Potency of Selected 6-Aminonicotinate Derivatives in Whole Platelet Aggregation (WPA) Assay
| Compound | Potency in WPA Assay (nM) | Source |
|---|---|---|
| Compound 47 | 19 | researchgate.net |
| Compound 3 (AZD1283 progenitor) | 9.5 | researchgate.net |
In Vivo Pharmacological Evaluation
Following promising in vitro results, this compound derivatives have been advanced to in vivo studies to assess their therapeutic efficacy and pharmacokinetic/pharmacodynamic profiles in relevant animal models.
Assessment of Therapeutic Efficacy in Animal Models
The antithrombotic efficacy of these compounds has been evaluated in established animal models, such as the modified Folt's model in dogs. researchgate.netnih.gov In this model, derivatives have been shown to dose-dependently increase blood flow and inhibit ADP-induced platelet aggregation, demonstrating a clear antithrombotic effect. researchgate.netnih.gov Specifically, both a piperidine (B6355638) derivative (Compound 3) and an azetidine (B1206935) derivative (Compound 13) were effective. researchgate.net One related compound demonstrated in vivo antithrombotic efficacy in a ferric chloride-induced thrombosis rat model that was comparable to the established drug ticagrelor (B1683153). acs.org
Table 3: Antithrombotic Efficacy of 6-Aminonicotinate Derivatives in a Modified Folt's Dog Model
| Compound | Chemical Class | Antithrombotic ED₅₀ (µg/kg/min) | Source |
|---|---|---|---|
| Piperidine 3 | Piperidine | 3.0 | researchgate.netnih.gov |
| Azetidine 13 | Azetidine | 10 | researchgate.netnih.gov |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships
Understanding the relationship between a drug's concentration in the body over time (pharmacokinetics) and its physiological effect (pharmacodynamics) is critical for drug development. For this compound derivatives, SAR has also been driven by the need to optimize PK properties, such as metabolic stability and clearance. nih.govresearchgate.net
The introduction of substituents onto the benzyl group was found to increase microsomal clearance. nih.gov Furthermore, replacing a central piperazine ring with a 3-aminoazetidine not only improved binding affinity but also enhanced metabolic stability. researchgate.net In vivo PK studies in dogs revealed that azetidine-containing compounds had a tenfold higher clearance compared to their matched piperidine counterparts. researchgate.netnih.gov These in vitro ADME (absorption, distribution, metabolism, and excretion) properties have been shown to translate to the in vivo PK profiles observed in rats. researchgate.net The pharmacodynamic effect, namely the inhibition of platelet aggregation, is directly linked to the dose and resulting concentration of the compound, establishing a clear PK/PD relationship that governs the antithrombotic efficacy observed in animal models. researchgate.netnih.gov
Table 4: In Vitro ADME/PK Parameters for Selected 6-Aminonicotinate Derivatives
| Compound | Human Liver Microsomal Clearance (HLM CLint) (µL/min/mg) | Aqueous Solubility (µM) | Source |
|---|---|---|---|
| Series 1 Precursor | ≥300 | <0.1 | researchgate.net |
| Compound 47 | 70 | 90 | researchgate.net |
| Compound 3 | 28 | 83 | researchgate.net |
Investigation of Metabolic Stability and Clearance Pathways
The metabolic fate of this compound derivatives, particularly those developed as P2Y12 receptor antagonists, has been a critical area of investigation to optimize their pharmacokinetic profiles. Initial studies on lead compounds revealed challenges related to metabolic instability, primarily centered around the ethyl ester functionality, which prompted further structural modifications.
A key challenge identified in early ethyl 6-aminonicotinate derivatives was their susceptibility to hydrolysis, leading to high in vivo clearance. researchgate.net For instance, a piperazinyl urea series, while showing initial promise, suffered from low metabolic stability in human liver microsomes (HLM), with an intrinsic clearance (CLint) of ≥300 µL/min/mg. researchgate.net The development of AZD1283, an oral, reversible P2Y12 receptor antagonist, was ultimately terminated before Phase II studies due to poor absorption and the low metabolic stability of its ester group. researchgate.net
To address these liabilities, medicinal chemistry efforts focused on bioisosteric replacement of the vulnerable ester. One successful strategy involved replacing the ethyl ester with 5-alkyl-oxazole functionalities. researchgate.net This modification was guided by shape and electrostatic similarity matching. researchgate.net While many of the resulting oxazoles showed higher CYP450-dependent microsomal metabolism, the replacement of an ethyl ester with a 5-ethyl-oxazole in specific candidates successfully retained low clearance in rat pharmacokinetic studies. researchgate.net
Further structure-activity relationship (SAR) studies explored modifications to other parts of the scaffold. Replacing a central piperazine ring with a 3-aminoazetidine moiety led to improvements in both affinity and metabolic stability. researchgate.net Similarly, shifting from 5-chlorothienyl to benzyl sulfonamides was a key step in increasing potency. acs.orgnih.gov However, the introduction of further substituents on the benzyl group, while sometimes enhancing anti-aggregatory effects, often led to higher microsomal clearance. nih.gov
In vivo pharmacokinetic evaluations in dogs revealed distinct clearance pathways depending on the core structure. A comparative study showed that azetidine-containing derivatives had a 10-fold higher clearance than their matched-pair piperidine analogues, highlighting the significant impact of the core ring system on the compound's metabolic fate. researchgate.netacs.orgnih.gov
Table 1: Metabolic Stability of Selected P2Y12 Receptor Antagonists
| Compound Series | Key Structural Feature | Metabolic Stability (HLM CLint, µL/min/mg) | Reference |
|---|---|---|---|
| Piperazinyl Urea (e.g., Compound 1) | Urea linker | ≥300 | researchgate.net |
| Piperazinyl Sulfonylurea (e.g., Compound 47) | Sulfonylurea linker | 70 | researchgate.net |
| Azetidinyl Derivative (e.g., Compound 3) | 3-aminoazetidine core | 28 | researchgate.net |
| AZD1283 Progenitor | Ethyl ester | High clearance noted | researchgate.netresearchgate.net |
| Oxazole Bioisostere | 5-ethyl-oxazole | Low clearance retained in rat PK | researchgate.net |
Mechanisms of Action
Elucidation of Receptor Antagonism/Agonism (e.g., P2Y12 receptor)
The primary mechanism of action for the investigated this compound derivatives is the antagonism of the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for platelet activation. researchgate.net These compounds function as reversible, non-nucleotide antagonists that competitively block the binding of the endogenous agonist adenosine diphosphate (ADP). nih.gov The P2Y12 receptor is a well-established target for antiplatelet therapies due to its central role in amplifying the platelet aggregation response and subsequent thrombus formation. researchgate.netresearchgate.net
The development of this chemical series involved extensive structure-activity relationship (SAR) optimization to enhance potency. An early series of ethyl 6-aminonicotinates featuring a urea linker was identified as P2Y12 antagonists. gu.se However, these generally had poor solubility and metabolic stability. researchgate.net A significant breakthrough was achieved by replacing the urea functionality with a sulfonylurea group, which increased binding affinity and improved physicochemical properties. researchgate.net
Further optimization led to the development of ethyl 6-aminonicotinate acyl sulfonamides. nih.govnih.gov Within this series, a critical finding was that shifting from a 5-chlorothienyl substituent to a benzyl sulfonamide significantly increased potency in platelet aggregation assays. researchgate.netacs.orgnih.gov The resulting lead compound, AZD1283, is a potent P2Y12 antagonist that was used to co-crystallize the receptor, providing detailed insights into the antagonist binding site. researchgate.netnih.gov The crystal structure revealed that the benzyl moiety of AZD1283 displaces the transmembrane helix 6 (TM6) outwardly compared to the agonist-bound state, a key feature of its antagonistic action. nih.gov
The potency of these derivatives has been quantified through various in vitro assays, including radioligand binding assays and functional assays measuring the inhibition of ADP-induced platelet aggregation.
Table 2: P2Y12 Antagonist Activity of Representative 6-Aminonicotinate Derivatives
| Compound/Series | Description | P2Y12 Binding Affinity (IC50) | Reference |
|---|---|---|---|
| Piperazinyl Urea Series (Compound 1) | Initial urea-based scaffold | 0.33 µM | researchgate.net |
| Piperazinyl Sulfonylurea (Compound 47) | Improved sulfonylurea linker | 0.042 µM | researchgate.net |
| Azetidinyl Derivative (Compound 3) | 3-aminoazetidine core, improved affinity | 0.0062 µM | researchgate.net |
| AZD1283 (Compound 3 from Bach et al., 2013) | Acyl sulfonamide lead candidate | Potent antagonist, progressed to clinical trials | researchgate.netacs.orgnih.gov |
Signaling Pathway Modulation
The P2Y12 receptor is a Gαi-coupled receptor. researchgate.net Upon binding of its natural agonist, ADP, the P2Y12 receptor initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). nih.gov Lowered cAMP levels reduce the phosphorylation of key proteins like vasodilator-stimulated phosphoprotein (VASP), which in turn lowers the threshold for platelet activation and aggregation. The P2Y12 signaling pathway is essential for sustaining and amplifying the initial platelet response triggered by other agonists and the P2Y1 receptor, leading to full and irreversible platelet aggregation. nih.gov
This compound derivatives, by acting as competitive antagonists at the P2Y12 receptor, directly interfere with this signaling pathway. nih.gov They prevent ADP from binding, thereby blocking the Gαi-mediated inhibition of adenylyl cyclase. This action maintains intracellular cAMP levels, promotes VASP phosphorylation, and ultimately inhibits the conformational change of the glycoprotein (B1211001) IIb/IIIa receptor, which is the final common step for platelet aggregation. By modulating this critical pathway, these compounds effectively reduce ADP-induced platelet aggregation and thrombus formation. researchgate.netnih.gov
Identification of Off-Target Interactions and Selectivity Profiling
For any therapeutic agent, selectivity is a key determinant of its safety and efficacy profile. For P2Y12 receptor antagonists, it is crucial to assess their activity against other related P2Y receptor subtypes (e.g., P2Y1, P2Y13, P2Y14) and other unrelated GPCRs to minimize potential side effects. nih.gov The P2Y receptor family is divided into P2Y1-like and P2Y12-like subgroups based on sequence similarity. researchgate.net
While detailed selectivity profiles for every this compound derivative are not exhaustively published, the development process for related P2Y antagonists highlights the importance of this characterization. For instance, in the development of antagonists for the P2Y14 receptor, some compounds showed weak off-target interactions with other GPCRs. nih.gov Similarly, certain P2Y2 receptor antagonists were found to lack selectivity over the GPR17 receptor. nih.gov
For the class of compounds including AZD1283, the focus has been on achieving high potency for P2Y12. researchgate.net The goal of such focused drug design is to create highly selective agents. For example, the development of dual-acting A1/A3 adenosine receptor agonists demonstrates how compounds can be intentionally designed for specific selectivity profiles. nih.gov In contrast, the development of P2Y12 antagonists like the this compound derivatives aims for high selectivity for a single target to ensure that the therapeutic effect (anti-platelet aggregation) is not confounded by other biological activities. Further studies would be required to fully characterize the selectivity of these compounds against a broad panel of receptors to confirm their specific action on P2Y12.
Advanced Analytical Techniques in Benzyl 6 Aminonicotinate Research
Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental in elucidating the molecular structure of Benzyl (B1604629) 6-aminonicotinate. By examining the interaction of the molecule with electromagnetic radiation, researchers can confirm its atomic connectivity and identify key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of Benzyl 6-aminonicotinate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbonyl carbon, the carbons of the pyridine (B92270) ring, and the benzyl group carbons are all diagnostic. For instance, the C-2, C-4, and C-6 carbons of the pyridine ring are particularly sensitive to the electronic environment and can be used to study the effects of substitution. cas.cz
A significant aspect of aminopyridine derivatives is the potential for amino-imino tautomerism. NMR spectroscopy is instrumental in studying this equilibrium. cas.cz In solution, the presence of distinct sets of signals for the amino and imino forms can indicate a slow exchange on the NMR timescale. nih.gov The chemical shifts of the pyridine ring carbons, especially C-2, C-4, and C-6, are sensitive to the tautomeric form. cas.cz Studies on related aminopyridine compounds have shown that the free bases typically exist in the amino form, while protonation or quaternization can favor the imino form. cas.cz
Table 1: Representative NMR Data for this compound and Related Structures
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | Benzyl CH₂ | ~5.3 | Singlet |
| ¹H | Aromatic H (Benzyl) | ~7.3-7.5 | Multiplet |
| ¹H | Pyridine Ring H | ~6.5-8.5 | Distinct signals for H-2, H-4, H-5 |
| ¹H | Amino NH₂ | Variable | Broad singlet |
| ¹³C | Carbonyl C=O | ~165 | |
| ¹³C | Benzyl CH₂ | ~67 | |
| ¹³C | Aromatic C (Benzyl) | ~128-136 | |
| ¹³C | Pyridine Ring C | ~108-160 | Chemical shifts of C-2, C-4, and C-6 are sensitive to tautomerism. cas.cz |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for gaining structural information through its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound.
The fragmentation of this compound under MS conditions can provide valuable structural clues. A common and often prominent fragmentation pathway for compounds containing a benzyl group is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. youtube.com This stable aromatic cation frequently appears as the base peak in the spectrum. youtube.com Other significant fragments can arise from the cleavage of the ester bond, leading to ions corresponding to the aminonicotinoyl moiety and the benzyl portion of the molecule. The loss of the entire benzyl group or the benzyloxy group can also be observed.
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (Expected) | Origin |
| [M]⁺ | 228 | Molecular Ion |
| [C₇H₇]⁺ | 91 | Tropylium ion from benzyl group. youtube.com |
| [M - C₇H₇]⁺ | 137 | Loss of the benzyl group |
| [M - OC₇H₇]⁺ | 121 | Cleavage of the ester C-O bond |
| [C₆H₅N₂O₂]⁺ | 137 | Aminonicotinoyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorptions include:
N-H Stretching: The amino (NH₂) group typically shows one or two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹. libretexts.org
C=O Stretching: The ester carbonyl (C=O) group gives rise to a strong, sharp absorption band, generally in the range of 1700-1730 cm⁻¹. libretexts.orgmasterorganicchemistry.com
C-O Stretching: The C-O stretch of the ester is usually found in the 1200-1300 cm⁻¹ region. libretexts.org
Aromatic C=C and C-H Stretching: The aromatic rings (both benzyl and pyridine) will exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. libretexts.orglibretexts.org
The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive signature for the molecule. savemyexams.com
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amino (N-H) | Stretching | 3300-3500 | Medium, Sharp libretexts.org |
| Ester Carbonyl (C=O) | Stretching | 1700-1730 | Strong, Sharp libretexts.orgmasterorganicchemistry.com |
| Aromatic C-H | Stretching | >3000 | Medium to Weak libretexts.orglibretexts.org |
| Aromatic C=C | Stretching | 1450-1600 | Medium to Weak libretexts.orglibretexts.org |
| Ester C-O | Stretching | 1200-1300 | Strong libretexts.org |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are crucial for separating this compound from reaction mixtures and for accurately assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound. acs.org Reversed-phase HPLC, often using a C18 column, is commonly employed. acs.org A typical mobile phase consists of a gradient mixture of an aqueous solvent (often with a modifier like trifluoroacetic acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol. acs.orgrsc.org
Detection is usually performed with a UV detector, as the aromatic rings in this compound provide strong chromophores. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity of ≥95% is often required for research and development applications. acs.org HPLC can also be adapted for quantitative analysis to determine the concentration of the compound in a sample.
Table 4: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
| Column | Reversed-phase (e.g., C18, Phenyl-Hexyl) | Separation based on hydrophobicity |
| Mobile Phase | Gradient of Water (with 0.1% TFA or Formic Acid) and Acetonitrile | Elution of the compound and impurities acs.orgrsc.org |
| Flow Rate | 0.5 - 1.5 mL/min | To ensure efficient separation |
| Detection | UV at a specific wavelength (e.g., 223 nm, 254 nm) | Quantitation and detection of the analyte acs.org |
| Injection Volume | 5 - 20 µL | Introduction of the sample |
Gas Chromatography (GC) for Volatile Byproducts and Residue Analysis
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a valuable technique for the analysis of volatile byproducts or residual solvents that may be present after the synthesis of this compound. While the compound itself may have limited volatility, GC is excellent for detecting more volatile impurities such as residual benzyl bromide or other starting materials.
In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components are then introduced into the mass spectrometer for identification. This method is highly sensitive and can detect trace amounts of volatile contaminants, ensuring the high purity of the final product. For instance, GC-MS can be used to identify and quantify residual solvents from the purification process or to analyze for degradation products that are more volatile than the parent compound. beilstein-journals.org
In the realm of drug discovery and molecular pharmacology, the precise understanding of a compound's three-dimensional structure and its interaction with biological targets is paramount. For this compound and its derivatives, advanced analytical techniques, particularly crystallographic studies, have been instrumental in elucidating these critical aspects.
X-ray Crystallography of this compound and its Complexes
While crystallographic data for this compound as an isolated compound is not extensively reported in the public domain, significant research has been conducted on its derivatives, particularly in the context of their interaction with therapeutic targets. A notable example is the non-nucleotide antagonist AZD1283, an ethyl 6-aminonicotinate sulfonylurea that incorporates a benzyl group. mdpi.comresearchgate.netcore.ac.uk The crystal structure of the human P2Y12 receptor (P2Y12R) in complex with AZD1283 has been determined, providing invaluable insights into the molecular recognition of this class of compounds. nih.govnih.gov
The crystallographic data for the P2Y12R-AZD1283 complex, identified by the PDB ID 4NTJ, reveals a high-resolution structure that serves as a foundation for understanding the binding of this compound derivatives. mdpi.comtandfonline.comresearchgate.net
Interactive Table: Crystallographic Data for the P2Y12R-AZD1283 Complex
| Parameter | Value |
| PDB ID | 4NTJ |
| Resolution | 2.6 Å |
| Method | X-RAY DIFFRACTION |
| Space Group | C 2 2 21 |
| R-Value Work | 0.201 |
| R-Value Free | 0.230 |
This table summarizes the key crystallographic parameters for the human P2Y12 receptor in complex with AZD1283.
The structure of the P2Y12R in this complex displays a unique conformation, particularly in helix V, which adopts a distinct straight form, setting it apart from other known class A GPCR structures. nih.gov This structural revelation, made possible through X-ray crystallography, underscores the unique way in which antagonists based on the 6-aminonicotinate scaffold can modulate receptor conformation.
Co-crystallization with Target Proteins for Ligand-Receptor Interaction Mapping
The co-crystallization of this compound derivatives with their target proteins is a powerful technique for mapping the precise interactions that govern ligand binding and efficacy. The study of the P2Y12R-AZD1283 complex provides a detailed blueprint of these interactions at the atomic level. nih.govnih.gov
AZD1283 binds within a pocket formed by helices III, IV, V, VI, and VII of the P2Y12R. nih.gov The elongated nature of the ligand allows it to span a significant portion of the binding site, engaging in a multitude of interactions with various amino acid residues. nih.gov
The piperidinyl–nicotinate (B505614) portion of the antagonist, which is structurally related to this compound, inserts into a sub-pocket created by helices III, IV, and V. nih.gov In contrast, the benzylsulphonyl group primarily interacts with helices VI and VII. nih.gov
A detailed analysis of the co-crystal structure reveals several key interactions: nih.govnih.gov
Polar and Ionic Interactions: At least seven polar and ionic interactions stabilize the binding of AZD1283 to the P2Y12R. nih.gov
π-π Stacking: The benzene (B151609) ring of Tyrosine 105 (Y105) in helix III forms a π-π stacking interaction with the nicotinate ring of the ligand. nih.gov
Hydrophobic Interactions: The phenyl group of AZD1283 is situated within a hydrophobic pocket formed by the side chains of Phenylalanine 252 (F252), Arginine 256 (R256), Tyrosine 259 (Y259), Leucine 276 (L276), and Lysine 280 (K280). nih.gov The piperidine (B6355638) group also participates in hydrophobic interactions with Y105. nih.gov
Interactive Table: Key Ligand-Receptor Interactions between AZD1283 and P2Y12R
| Interacting Residue (P2Y12R) | Ligand Moiety (AZD1283) | Type of Interaction |
| Tyrosine 105 (Y105) | Nicotinate Ring | π-π Stacking |
| Tyrosine 105 (Y105) | Piperidine Group | Hydrophobic |
| Phenylalanine 252 (F252) | Phenyl Group | Hydrophobic |
| Arginine 256 (R256) | Phenyl Group | Hydrophobic |
| Tyrosine 259 (Y259) | Phenyl Group | Hydrophobic |
| Leucine 276 (L276) | Phenyl Group | Hydrophobic |
| Lysine 280 (K280) | Phenyl Group | Hydrophobic |
| Multiple Residues | Various | Polar/Ionic |
This table details the specific amino acid residues of the P2Y12 receptor that interact with different parts of the AZD1283 ligand, highlighting the nature of these interactions.
Potential Therapeutic Applications and Future Directions
Applications in Antithrombotic Therapy
The primary therapeutic application explored for derivatives of benzyl (B1604629) 6-aminonicotinate is in the prevention of thrombosis. This has been centered on the development of antagonists for the P2Y12 receptor, a key player in platelet activation and aggregation.
The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the surface of platelets. nih.gov Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a critical step that amplifies and sustains platelet aggregation, leading to thrombus formation. nih.govnih.gov Consequently, antagonizing this receptor is a major strategy for antiplatelet therapy. nih.govnih.gov
Scientific investigations have identified acyl sulfonamide derivatives of ethyl 6-aminonicotinate as potent P2Y12 receptor antagonists. acs.orgnih.govahajournals.org Within this chemical series, the incorporation of a benzyl group was a key optimization step. Structure-activity relationship (SAR) studies demonstrated that substituting a 5-chlorothienyl group with a benzyl sulfonamide significantly enhanced the potency of these compounds. nih.govacs.orgnih.govresearchgate.net This structural modification led to the development of the clinical candidate AZD1283, an ethyl 6-aminonicotinate sulfonylurea derivative containing a pivotal benzyl moiety. researchgate.netnih.gov AZD1283 demonstrated strong inhibition of ADP-induced platelet aggregation in preclinical models. nih.gov The benzyl group in AZD1283 has been shown to displace the position of a transmembrane helix (TM6) in the P2Y12 receptor structure, contributing to its antagonist activity. researchgate.netnih.gov
The landscape of P2Y12-targeted antiplatelet therapy is currently dominated by agents such as clopidogrel (B1663587) (Plavix) and ticagrelor (B1683153) (Brilinta). researchgate.netgu.se These drugs serve as important benchmarks for new candidates like the benzyl 6-aminonicotinate derivative, AZD1283.
A key distinction lies in the mechanism of receptor inhibition. Clopidogrel is a prodrug that, once metabolized, binds irreversibly to the P2Y12 receptor. nih.govresearchgate.net In contrast, ticagrelor is a direct-acting, reversible antagonist. nih.govresearchgate.net The derivatives of this compound, such as AZD1283, were developed as reversible, non-nucleoside analogue antagonists, similar to ticagrelor. researchgate.netguidetopharmacology.org This reversibility is hypothesized to offer a better safety profile, particularly concerning bleeding risks. researchgate.net Some research indicates that AZD1283 possesses a high inhibitory potential, reportedly higher than that of both ticagrelor and clopidogrel. researchgate.net However, the development of AZD1283 was ultimately halted due to challenges with absorption and metabolic stability of its ester group. researchgate.net
| Feature | This compound Derivatives (e.g., AZD1283) | Ticagrelor | Clopidogrel |
| Target | P2Y12 Receptor | P2Y12 Receptor | P2Y12 Receptor |
| Mechanism | Reversible, Direct Antagonist researchgate.netguidetopharmacology.org | Reversible, Direct Antagonist nih.govresearchgate.net | Irreversible Antagonist (prodrug) nih.govresearchgate.net |
| Chemical Class | Ethyl 6-aminonicotinate sulfonylurea researchgate.net | Nucleoside Analogue researchgate.net | Thienopyridine nih.govgu.se |
| Development | Investigational (development terminated) researchgate.net | Marketed Drug | Marketed Drug |
A primary challenge in antithrombotic therapy is to maximize the prevention of thrombotic events while minimizing the risk of bleeding complications. gu.se A key goal in the development of this compound derivatives was to improve the therapeutic index (TI)—the ratio between the effective antithrombotic dose and the dose that causes significant bleeding. acs.orgnih.gov
For compounds derived from the ethyl 6-aminonicotinate scaffold, a clear separation between the antithrombotic effect and bleeding time was demonstrated in preclinical dog models. acs.orgnih.govresearchgate.net Specifically, the piperidine (B6355638) derivative (which progressed to become AZD1283) and a related azetidine (B1206935) compound were shown to have a therapeutic index of at least 10. acs.orgnih.govresearchgate.net The strategy of developing reversible inhibitors was central to this effort, as the ability of the drug to dissociate from the receptor could potentially allow for a faster restoration of normal platelet function when needed, thereby reducing bleeding risk compared to irreversible inhibitors. researchgate.net Further optimization efforts focused on replacing the ester functionality of AZD1283 to enhance metabolic stability and druglike properties, aiming to preserve the favorable safety profile. researchgate.netguidetopharmacology.org
Comparison with Existing Antiplatelet Agents (e.g., Ticagrelor, Clopidogrel)
Other Potential Therapeutic Avenues
While the main focus has been on thrombosis, the biological targets of this compound derivatives, particularly purinergic receptors, are implicated in a wider range of pathologies.
The P2Y12 receptor is notably expressed on microglia, the primary immune cells of the central nervous system. oup.com Research in the context of Alzheimer's disease has revealed that the downregulation of the microglial P2Y12 receptor is a characteristic feature of disease-associated microglia and is closely linked to the accumulation of tau protein pathologies. oup.com This suggests that the P2Y12 receptor could be a sensitive marker for neuroinflammatory processes that contribute to neurodegeneration. oup.com While direct studies on this compound itself in neurodegenerative models are not prominent, the role of its target receptor, P2Y12, in neuroinflammation opens a potential, albeit indirect, avenue for future investigation. researchgate.netoup.com
Purinergic receptors, including P2Y12, are increasingly recognized for their role in modulating inflammation. nih.govnih.gov Platelet activation, which is mediated by P2Y12, is itself linked to inflammatory conditions. nih.gov The development of P2Y12 antagonists has therefore been associated with potential anti-inflammatory effects. researchgate.net Furthermore, coordination compounds and metal complexes based on 6-aminonicotinate have been synthesized and evaluated for their anti-inflammatory properties. mdpi.comresearchgate.net In one study, a complex of 6-aminonicotinate demonstrated the ability to inhibit the release of nitric oxide (NO) in activated macrophage cells, a common assay for anti-inflammatory activity. mdpi.com This suggests that the 6-aminonicotinate scaffold, a core part of this compound, may have intrinsic utility in the design of anti-inflammatory agents, separate from its application in P2Y12 antagonists. mdpi.comresearchgate.net
Role in Inflammatory Diseases (if applicable)
Nanotechnology-Based Drug Delivery Systems for this compound
The therapeutic potential of compounds like this compound can be significantly enhanced through advanced drug delivery systems. Nanotechnology offers a promising avenue to overcome challenges such as poor solubility and lack of target specificity, thereby improving bioavailability and efficacy. nih.govnih.gov
Encapsulating therapeutic agents within nanocarriers is a well-established strategy to improve their pharmacological profiles. For pyridine (B92270) derivatives, which can suffer from limited aqueous solubility, nanotechnology presents a viable solution. mdpi.com Nanocarriers such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs) can protect the drug from degradation, control its release, and enhance its accumulation at the target site. nih.govijpsjournal.com
For instance, lipid- and polymer-based core-shell nanocapsules have been successfully used to encapsulate novel pyridine derivatives, achieving a high drug entrapment of over 90%. mdpi.com This encapsulation can improve the solubility of hydrophobic compounds and facilitate their cellular uptake through processes like endocytosis. cd-bioparticles.netnih.gov A study on chitosan-6-mercaptonicotinic acid nanoparticles demonstrated a four-fold improvement in the oral bioavailability of an encapsulated peptide drug, highlighting the potential of such systems for delivering nicotinic acid derivatives. nih.gov Similarly, nicotinic acid has been loaded onto mannan-grafted magnetite nanoparticles for targeted delivery to macrophages. acs.org
The safety and biocompatibility of nanocarriers are paramount for their clinical translation. frontiersin.org Researchers are increasingly focusing on nanoparticles made from biodegradable and biocompatible materials like lipids, polymers (such as PLGA and chitosan), and even modified natural materials. cd-bioparticles.netfrontiersin.org These materials are less likely to cause toxicity and are readily broken down and cleared by the body. uni-muenchen.de
Biocompatible nanocarriers can be engineered to be "smart," releasing their drug cargo in response to specific stimuli in the tumor microenvironment, such as changes in pH or enzyme levels. acs.org They can also be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on cancer cells, leading to more precise drug delivery and reduced side effects. mdpi.com The use of natural polymers like chitosan (B1678972) and synthetic polymers like poly(D,L-lactic-co-glycolic acid) (PLGA) has been explored for delivering a range of bioactive compounds, including those with a pyridine structure. mdpi.comphcog.com
Despite the great promise of nanodelivery systems, several challenges remain. The long-term stability of nanoparticle formulations can be an issue, with potential for drug leakage or particle aggregation during storage. frontiersin.org The manufacturing of nanocarriers can be complex, and scaling up production from the laboratory to an industrial scale while maintaining consistent quality is a significant hurdle. ijpsjournal.comacs.org
To address stability, researchers are exploring various strategies, such as the use of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which offer better stability compared to some other colloidal systems. nih.govfrontiersin.org The choice of surfactants and other excipients in the formulation is also critical for maintaining particle size and stability. mdpi.com From a scalability perspective, continuous-flow microreactors are being investigated as a more efficient and reproducible method for synthesizing drug-loaded nanoparticles compared to traditional batch processes. rsc.org Overcoming these stability and scalability challenges is crucial for the successful clinical and commercial development of nanomedicines containing this compound.
Development of Biocompatible Nanoparticles for Improved Efficacy
Emerging Research Frontiers and Unexplored Applications
Beyond its potential in cancer therapy, the chemical structure of this compound opens doors to other exciting research areas. The 6-aminonicotinate ligand, for example, has been used to construct alkaline-earth-based coordination polymers. rsc.org These novel materials exhibit interesting photophysical properties, such as combined fluorescence and long-lasting phosphorescence, and have shown potential as sensors for detecting metal ions in solutions. rsc.org
Furthermore, the nicotinic acid backbone is a key player in cellular metabolism and signaling. The niacin receptor, GPR109A, is activated by nicotinic acid and mediates its effects on lipid metabolism and inflammation. nih.govresearchgate.net There is growing evidence that niacin can restrain inflammation independently of its effects on cholesterol, potentially by modulating immune cell infiltration into tissues. nih.gov Additionally, alpha7 nicotinic receptors, which are found on macrophages and other immune cells, represent another therapeutic target for controlling inflammation. nih.gov Given that this compound can be hydrolyzed to release nicotinic acid, it could potentially be explored as a pro-drug to modulate these inflammatory pathways in diseases ranging from atherosclerosis to autoimmune disorders.
The exploration of nicotinic acid derivatives as tyrosinase inhibitors for applications in cosmetics and medicine is another emerging field. researchgate.net These new frontiers in materials science, immunology, and dermatology suggest that the therapeutic potential of this compound and related compounds is far from fully realized.
Q & A
Q. What is the standard synthetic route for Benzyl 6-aminonicotinate, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves reacting 6-aminonicotinic acid with benzyl bromide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) under mechanical stirring . Key parameters for optimization include:
- Reagent stoichiometry : A 1:1.1 molar ratio of 6-aminonicotinic acid to benzyl bromide improves conversion.
- Solvent choice : DMF is preferred due to its polar aprotic nature, which stabilizes intermediates.
- Reaction time : Stirring for 12–24 hours at room temperature maximizes yield. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials. Yield can exceed 85% under optimized conditions .
Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- ¹H/¹³C NMR : Key peaks include the benzyl methylene protons (δ ~5.3 ppm) and the aromatic protons of the pyridine ring (δ 6.5–8.5 ppm). Carboxylic ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
- FT-IR : Confirm ester formation via C=O stretching (~1720 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- Mass spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ at m/z 229 confirms the molecular weight (228.25 g/mol) . Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities.
Q. What are the key solubility properties of this compound, and how do they influence solvent selection in purification?
Methodological Answer: this compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in alcohols (methanol, ethanol) . For recrystallization:
- Use ethanol/water mixtures (70:30 v/v) to achieve high-purity crystals.
- Avoid chlorinated solvents (e.g., dichloromethane) due to poor solubility. Solubility data (e.g., 1.244 g/cm³ density, 208°C flash point) should guide safe handling and storage .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in coordination polymers, and what factors affect metal-ligand binding efficiency?
Methodological Answer: The compound’s pyridine and amino groups facilitate coordination with transition metals (e.g., Cu²⁺, Zn²⁺). Design considerations include:
- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to deprotonate the amino group without hydrolyzing the ester.
- Solvent system : Use DMF/water mixtures to enhance ligand solubility and metal-ion diffusion.
- Stoichiometry : A 2:1 ligand-to-metal ratio often yields stable 2D networks, as demonstrated in studies with Zn²⁺ . Characterize binding via single-crystal XRD and TGA to assess thermal stability.
Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound across studies?
Methodological Answer: Discrepancies may arise from impurities or polymorphic forms. Mitigation strategies:
- Reproducibility checks : Repeat synthesis using literature protocols (e.g., ) and compare DSC melting profiles.
- Advanced chromatography : Employ HPLC (C18 column, acetonitrile/water gradient) to isolate pure batches.
- Collaborative validation : Share samples with independent labs for cross-testing. Document all conditions (heating rate, instrumentation) to standardize reporting .
Q. What catalytic applications exist for this compound derivatives, and how can reaction kinetics be modeled?
Methodological Answer: Derivatives like 6-aminonicotinic acid (obtained via ester hydrolysis) act as organocatalysts in asymmetric synthesis. Kinetic modeling involves:
- Rate determination : Monitor substrate conversion via GC-MS or UV-Vis spectroscopy.
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) to track intermediate formation.
- Computational tools : Apply MATLAB or Python to fit data to rate equations (e.g., Michaelis-Menten for enzyme-like catalysis) . Recent studies highlight potential in cross-coupling reactions, though stability under harsh conditions requires further optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
